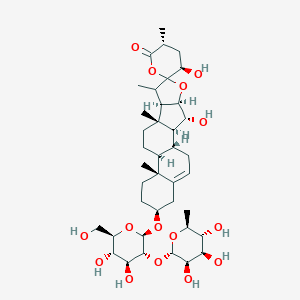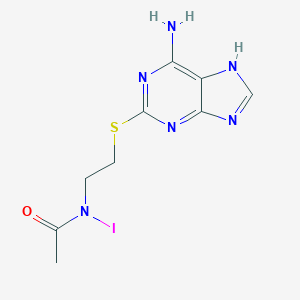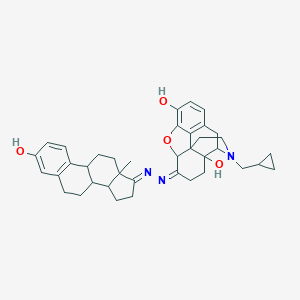![molecular formula C20H22ClN3O3 B233412 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential therapeutic uses. It is commonly referred to as "CMPD-1" and is classified as a piperazine derivative.
作用機序
CMPD-1 is believed to exert its therapeutic effects through the inhibition of protein-protein interactions. It binds to a specific site on the target protein, disrupting its interaction with other proteins and preventing downstream signaling pathways. This mechanism of action is unique and has the potential to target specific signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
CMPD-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. CMPD-1 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
CMPD-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic uses. However, there are also limitations to its use in lab experiments. It can be difficult to target specific signaling pathways with CMPD-1, as it binds to a specific site on the target protein. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on CMPD-1. One area of interest is the development of more specific inhibitors that can target specific signaling pathways. Another area of interest is the development of CMPD-1 analogs that may have improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of CMPD-1 and its potential therapeutic uses.
合成法
The synthesis of CMPD-1 involves the reaction of 5-chloro-2-methoxybenzoic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 4-aminophenylacetic acid to form CMPD-1. This method has been optimized and yields high purity and yield of the final product.
科学的研究の応用
CMPD-1 has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, CMPD-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
分子式 |
C20H22ClN3O3 |
分子量 |
387.9 g/mol |
IUPAC名 |
N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)22-16-4-6-17(7-5-16)23-9-11-24(12-10-23)20(26)18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
InChIキー |
VZKIMZHDTQTXQR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



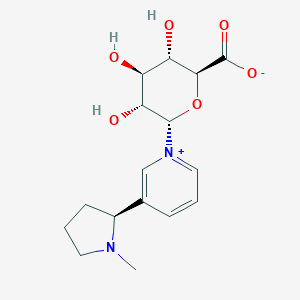
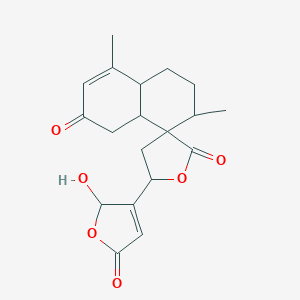

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)



